4-(1-Aminoprop-2-EN-1-YL)phenol
Description
4-(1-Aminoprop-2-en-1-yl)phenol is a phenolic derivative characterized by a propenylamine substituent at the para position of the phenol ring. Its structure combines a reactive amino group with a conjugated propenyl chain, enabling unique electronic and steric properties. The amino group enhances its solubility in polar solvents and facilitates hydrogen bonding, which is critical for catalytic and biological interactions .
Properties
Molecular Formula |
C9H11NO |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
4-(1-aminoprop-2-enyl)phenol |
InChI |
InChI=1S/C9H11NO/c1-2-9(10)7-3-5-8(11)6-4-7/h2-6,9,11H,1,10H2 |
InChI Key |
YVLLLFDQHSKYMV-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(C1=CC=C(C=C1)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminoprop-2-EN-1-YL)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable aryl halide with an appropriate nucleophile. For example, the reaction of 4-bromophenol with allylamine under basic conditions can yield 4-(1-Aminoprop-2-EN-1-YL)phenol .
Industrial Production Methods
On an industrial scale, the production of 4-(1-Aminoprop-2-EN-1-YL)phenol may involve the catalytic hydrogenation of a precursor compound, followed by purification steps such as recrystallization or distillation to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(1-Aminoprop-2-EN-1-YL)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-(1-Aminoprop-2-EN-1-YL)phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(1-Aminoprop-2-EN-1-YL)phenol involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various substitution and addition reactions. It may also interact with enzymes or receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
(a) 4-(1-Propenyl)phenol (CAS: 539-12-8)
- Structure: Lacks the amino group, featuring only a propenyl chain.
- Properties : Reduced polarity compared to the target compound, leading to lower solubility in aqueous media. Primarily studied for its role in flavor and fragrance industries .
- Applications: Limited to non-polar matrices due to absence of functional groups for hydrogen bonding.
(b) 2-(3-Aminoprop-1-en-1-yl)-6-ethylphenol
- Structure: Contains an ethyl group at the ortho position of the phenol ring and an aminopropenyl chain.
- The amino group enables similar hydrogen-bonding capabilities as the target compound .
- Applications : Used as a pharmaceutical intermediate, particularly in synthesizing enantioselective drug candidates .
(c) 4-Chloro-2-((1R)-1-{[(R)-(2-chlorophenyl)(cyclopentyl)methyl]amino}propyl)phenol
- Structure: Features a chlorinated phenol ring and a bulky cyclopentyl group.
- Properties: The chloro substituents increase electron-withdrawing effects, altering the phenol's acidity. The bulky groups enhance chiral discrimination in asymmetric catalysis .
- Applications : Demonstrated utility in asymmetric synthesis as a chiral ligand .
Property Comparison Table
Biological Activity
4-(1-Aminoprop-2-EN-1-YL)phenol, also known as allylamine phenol, is an organic compound characterized by a phenolic hydroxyl group and an allylic amine functional group. Its molecular formula is C₉H₁₁NO, and it has a molecular weight of 149.19 g/mol. This compound has garnered attention in medicinal chemistry and materials science due to its unique structural features that confer various biological activities.
Biological Activities
Research indicates that 4-(1-Aminoprop-2-EN-1-YL)phenol exhibits several notable biological activities:
1. Enzyme Inhibition
The compound has shown potential in inhibiting specific enzymes, making it a candidate for drug development. This includes binding to enzyme active sites, leading to competitive inhibition or allosteric effects.
2. Antioxidant Properties
Preliminary studies suggest that 4-(1-Aminoprop-2-EN-1-YL)phenol may possess antioxidant capabilities, which can protect cells from oxidative stress. This property is particularly relevant in the context of diseases associated with oxidative damage.
3. Nucleophilic Aromatic Substitution
This compound can engage in nucleophilic aromatic substitution reactions, which are essential in synthesizing more complex organic molecules with therapeutic effects.
The mechanism of action for 4-(1-Aminoprop-2-EN-1-YL)phenol often involves nucleophilic attack on electrophilic centers within target molecules. This leads to various biological effects depending on the specific interaction and the target molecule involved.
Case Studies and Research Findings
Several studies have investigated the biological activity of 4-(1-Aminoprop-2-EN-1-YL)phenol:
Case Study 1: Enzyme Interaction
In a study focused on enzyme modulation, 4-(1-Aminoprop-2-EN-1-YL)phenol was found to bind effectively to certain enzymes, altering their activity. The binding affinity was quantitatively assessed through competitive inhibition assays, demonstrating significant potential for therapeutic applications .
Case Study 2: Antioxidant Activity Assessment
Another research effort evaluated the antioxidant properties of the compound using various assays such as DPPH and ABTS radical scavenging tests. Results indicated that 4-(1-Aminoprop-2-EN-1-YL)phenol exhibited moderate antioxidant activity, suggesting its role in mitigating oxidative stress in biological systems.
Comparative Analysis
The following table summarizes the biological activities and properties of 4-(1-Aminoprop-2-EN-1-YL)phenol compared to structurally similar compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 4-(1-Aminoprop-2-EN-1-YL)phenol | Enzyme inhibition, Antioxidant | Dual functional groups (amine & allyl) |
| 4-Aminophenol | Limited antioxidant activity | Lacks allylic functionality |
| Allylphenol | Moderate enzyme inhibition | Lacks amino functionality |
Applications
Due to its diverse biological activities, 4-(1-Aminoprop-2-EN-1-YL)phenol has potential applications in various fields:
Medicinal Chemistry:
It serves as a valuable building block for synthesizing complex organic molecules with potential therapeutic effects.
Materials Science:
The compound may be utilized in developing polymers and resins due to its reactive functional groups.
Biological Research:
It acts as a tool in studies involving enzyme interactions and protein modulation, contributing to our understanding of biochemical pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
